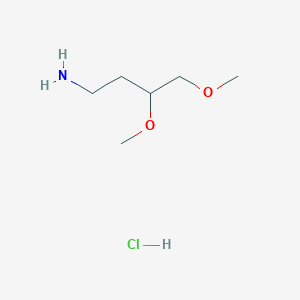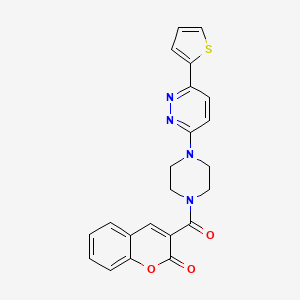
3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves multiple steps, typically starting with the preparation of the core chromen-2-one structure. The synthetic route generally includes:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.
Introduction of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the pyridazinyl-thiophene group: This step involves the coupling of the thiophene and pyridazine rings, often using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but can include a variety of functionalized derivatives.
Scientific Research Applications
3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, which can be useful in understanding biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target but often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds to 3-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one include other heterocyclic compounds with piperazine, pyridazine, and thiophene moieties. These compounds may share similar biological activities but differ in their specific interactions and efficacy. Examples of similar compounds include:
- 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide
- 5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c27-21(16-14-15-4-1-2-5-18(15)29-22(16)28)26-11-9-25(10-12-26)20-8-7-17(23-24-20)19-6-3-13-30-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXXMTMCKONBOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
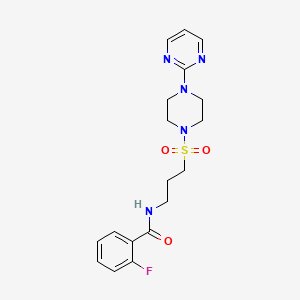
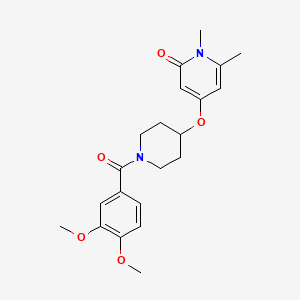
![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)
![1-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)
![3-[(4-Chlorophenyl)methoxy]pyridazine-4-carboxylic acid](/img/structure/B2763925.png)
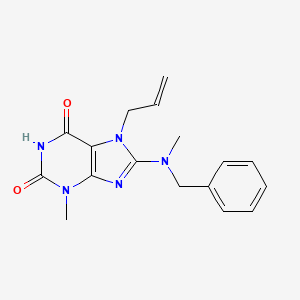

![4-(4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2763930.png)
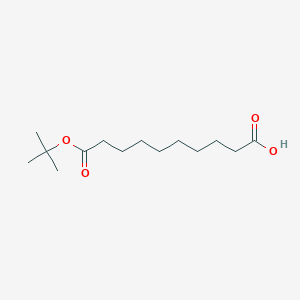

![N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2763934.png)
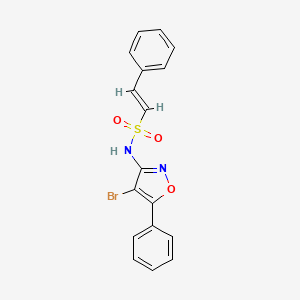
![N-[2-hydroxy-4-(methylsulfanyl)butyl]furan-3-carboxamide](/img/structure/B2763938.png)
